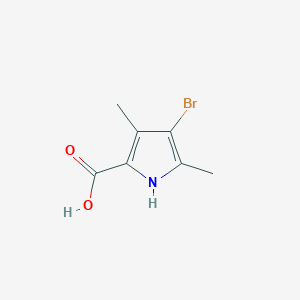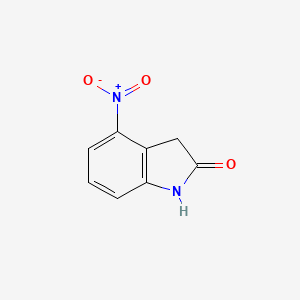
4-硝基吲哚-2-酮
描述
4-Nitroindolin-2-one is a chemical compound with the molecular formula C8H6N2O3 . It is also known by other names such as 4-NITROOXINDOLE, 4-Nitrooxidole, 4-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE, and others .
Synthesis Analysis
In a study, 11 indolin-2-one compounds were synthesized, and a hybrid of indolin-2-one and nitroimidazole was found to be effective on Staphylococcus aureus strains . Six derivatives of this compound were further designed and synthesized to enhance its efficacy .
Molecular Structure Analysis
The molecular weight of 4-Nitroindolin-2-one is 178.14 g/mol . The IUPAC name is 4-nitro-1,3-dihydroindol-2-one . The InChI is InChI=1S/C8H6N2O3/c11-8-4-5-6 (9-8)2-1-3-7 (5)10 (12)13/h1-3H,4H2, (H,9,11) .
Chemical Reactions Analysis
A hybrid of indolin-2-one and nitroimidazole was found to exhibit remarkable antibacterial activities with a low MIC value against MRSA ATCC 33591 . This molecule demonstrated its potency on Gram-negative bacteria and VRE strain .
Physical And Chemical Properties Analysis
The computed properties of 4-Nitroindolin-2-one include a molecular weight of 178.14 g/mol, XLogP3-AA of 0.6, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 0, Exact Mass of 178.03784206 g/mol, Monoisotopic Mass of 178.03784206 g/mol, Topological Polar Surface Area of 74.9 Ų, Heavy Atom Count of 13, Formal Charge of 0, Complexity of 248 .
科学研究应用
Specific Scientific Field
Summary of the Application
4-Nitroindolin-2-one has been used in the synthesis of new antibacterial agents. With antibiotic resistance developing rapidly, new antibacterial agents are needed .
Methods of Application or Experimental Procedures
Researchers synthesized 11 indolin-2-one compounds and found a hybrid of indolin-2-one and nitroimidazole to be effective on Staphylococcus aureus strains . Six derivatives of this compound were further designed and synthesized to enhance its efficacy .
Results or Outcomes
A novel hybrid of indolin-2-one and nitroimidazole with a nitro group on the C-5 position of indolin-2-one exhibited remarkable antibacterial activities with a low MIC value against MRSA ATCC 33591 . This molecule also demonstrated its potency on Gram-negative bacteria and VRE strain .
Dual Mode of Action Antibiotics
Specific Scientific Field
Summary of the Application
4-Nitroindolin-2-one has been used in the development of antibiotics with a dual mode of action .
Methods of Application or Experimental Procedures
Researchers performed whole proteome analysis of compound-treated cells, revealing an upregulation of bacteriophage-associated proteins, indicative of DNA damage . They applied activity-based protein profiling (ABPP) for direct target discovery .
Results or Outcomes
Labeling studies revealed topoisomerase IV, an essential enzyme for DNA replication, as the most enriched hit in pathogenic Staphylococcus aureus cells . The compound inhibited DNA decatenation in the presence of indolin-2-one nitroimidazole with an activity comparable to ciprofloxacin .
属性
IUPAC Name |
4-nitro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-4-5-6(9-8)2-1-3-7(5)10(12)13/h1-3H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBQKWDTXBXIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616803 | |
| Record name | 4-Nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroindolin-2-one | |
CAS RN |
61394-51-2 | |
| Record name | 4-Nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



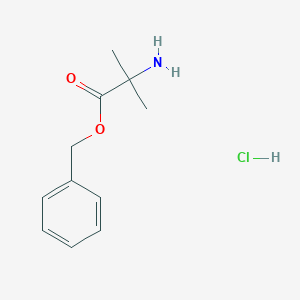
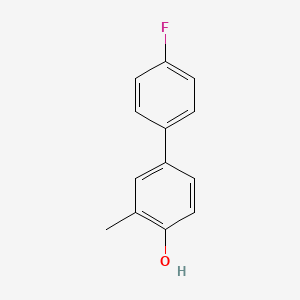
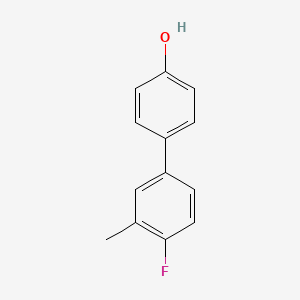

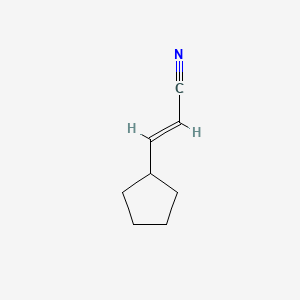

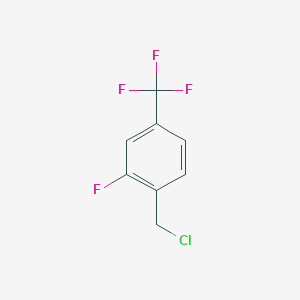
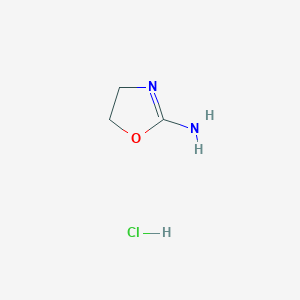
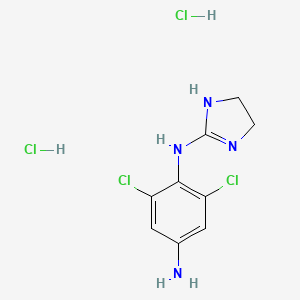
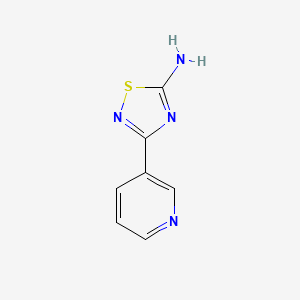
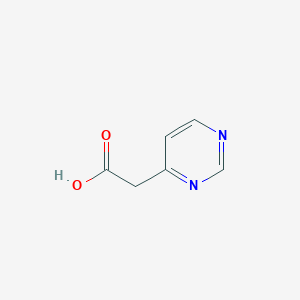

![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)
